2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with dimethyl groups at positions 2 and 5, and an ethanamine side chain attached to a methoxybenzyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The dimethyl groups are introduced at positions 2 and 5 of the indole ring through Friedel-Crafts alkylation using dimethyl chloride and a Lewis acid catalyst.
Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached to the indole core via a nucleophilic substitution reaction, where the indole nitrogen attacks an alkyl halide.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a reductive amination reaction, where the ethanamine reacts with a methoxybenzaldehyde in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the indole ring or the methoxybenzyl group is oxidized to form corresponding quinones or aldehydes.
Reduction: Reduction reactions can convert the indole ring to indoline or reduce the methoxybenzyl group to a methoxyphenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine side chain or the methoxybenzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones, aldehydes, and carboxylic acids.
Reduction: Indoline derivatives and methoxyphenyl compounds.
Substitution: Various substituted indole derivatives and benzylamines.
Scientific Research Applications
2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems and as a modulator of biological pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the serotonin or dopamine pathways, affecting neurotransmission and cellular responses.
Comparison with Similar Compounds
2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride: Lacks the dimethyl substitutions on the indole ring.
2-(2,5-dimethyl-1H-indol-3-yl)-N-benzyl ethanamine hydrochloride: Lacks the methoxy group on the benzyl moiety.
2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-chlorobenzyl)ethanamine hydrochloride: Contains a chloro group instead of a methoxy group on the benzyl moiety.
Uniqueness: The presence of both dimethyl groups on the indole ring and the methoxy group on the benzyl moiety makes 2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride unique
Properties
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-14-8-9-19-18(12-14)17(15(2)22-19)10-11-21-13-16-6-4-5-7-20(16)23-3;/h4-9,12,21-22H,10-11,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXZCDJERJIOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CC=C3OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.